molecular formula C12H22O2 B106672 Ethyl dec-4-enoate CAS No. 6142-44-5

Ethyl dec-4-enoate

Cat. No. B106672
CAS RN: 6142-44-5
M. Wt: 198.3 g/mol
InChI Key: AWNIQMQADACLCJ-UHFFFAOYSA-N
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Description

Ethyl dec-4-enoate, also known as Ethyl (4E)-dec-4-enoate, is an organic chemical compound . It has a molecular formula of C12H22O2 . The average mass is 198.302 Da and the monoisotopic mass is 198.161987 Da .


Synthesis Analysis

A new approach to the preparation of ethyl (4E)-alkenoates was developed on the basis of Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with the Grignard reagents . The starting ethyl (4E)-5-chloropent-4-enoate was obtained by alkylation of malonic ester of (E)-1,3-dichloropropene followed by decarbethoxylation .


Molecular Structure Analysis

The molecular structure of Ethyl dec-4-enoate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Ethyl dec-4-enoate has a density of 0.9±0.1 g/cm3, a boiling point of 236.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol, and the flash point is 73.1±17.1 °C . The index of refraction is 1.444, and the molar refractivity is 59.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Ethyl dec-4-enoate and similar compounds have been a focus in chemical synthesis, particularly in studies exploring various synthesis routes and reaction mechanisms. For instance, research has shown the cometathesis of methyl oleate and ethylene as a route to produce methyl dec-9-enoate, highlighting the potential of ethylene in producing valuable oleochemicals (Bosma, Aardweg, & Mol, 1982). Furthermore, the synthesis of ethyl (4E)-alkenoates, including derivatives of ethyl dec-4-enoate, has been developed, demonstrating the utility of these compounds in creating carbon-carbon bonds for synthesizing biologically active substances (Shakhmaev, Sunagatullina, & Zorin, 2013).

Brewing and Fermentation Processes

  • Ethyl dec-4-enoate's role in brewing has been evidenced through studies showing its formation during fermentation. Research from 1966 identified that hop oil components like methyl dec-4-enoate, closely related to ethyl dec-4-enoate, are trans-esterified during beer fermentation, appearing in the final product as ethyl esters (Nickerson & Likens, 1966).

Enzymatic Reactions and Biotechnology

  • The compound has been implicated in enzymatic reactions, particularly in studies focusing on biotransformation and enzyme catalysis. For example, Saccharomyces cerevisiae was used to study the stereo-inversion in the synthesis of γ-decanolactone, starting from compounds including ethyl hydroxydec-2-enoate derivatives (Köhler, Evans, & Garbe, 2011).

Industrial Applications and Environmental Concerns

  • The broader industrial applications of ethyl dec-4-enoate and related compounds, such as in the production of diethyl carbonate (DEC), are significant. DEC is used as a fuel additive, electrolyte in lithium-ion batteries, and in polycarbonate production. The synthesis of DEC from CO2 is notable for its potential in CO2 mitigation, showing the environmental relevance of these compounds (Shukla & Srivastava, 2016).

Safety and Hazards

Ethyl dec-4-enoate should not be released into the environment . It should not be allowed to contaminate the groundwater system . It should not be flushed into the surface water or sanitary sewer system . Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

ethyl dec-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNIQMQADACLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868406
Record name Ethyl dec-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dec-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research paper states that Ethyl Dec-4-enoate is not found in its final form in hops but exists as Methyl Dec-4-enoate []. During fermentation, this ester undergoes a transformation, likely facilitated by yeast enzymes, converting it into Ethyl Dec-4-enoate. This process highlights the dynamic chemical environment of beer fermentation and how it can lead to the formation of new flavor and aroma compounds.

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